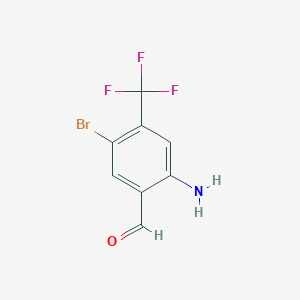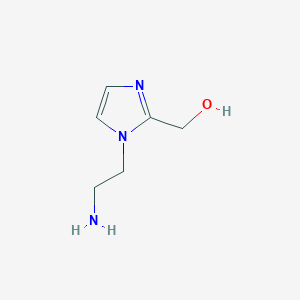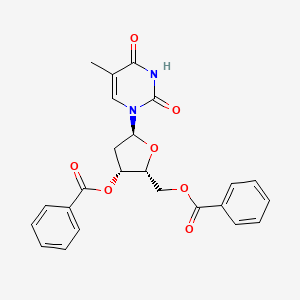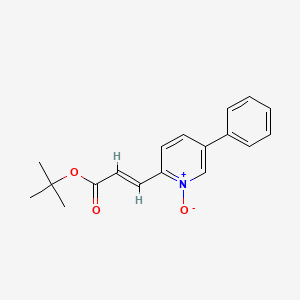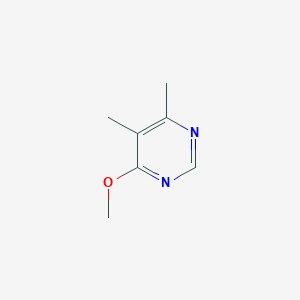
4-Methoxy-5,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5,6-dimethylpyrimidine is a pyrimidine derivative characterized by the presence of methoxy and dimethyl groups attached to the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoacetate with urea, followed by cyclization and methylation steps . The reaction conditions often involve the use of solvents like methanol and catalysts such as dry hydrogen chloride gas.
Industrial Production Methods: Industrial production methods aim to optimize the yield and purity of this compound while minimizing environmental impact. Techniques such as green chemistry approaches are employed to reduce waste and improve efficiency. For instance, the use of non-toxic solvents and recyclable catalysts is preferred in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5,6-dimethylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Methoxy-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, influencing their structure and function. Molecular docking studies have shown that it can interact with DNA and proteins through groove binding modes, affecting their biological activity .
Vergleich Mit ähnlichen Verbindungen
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and use in synthesizing anticancer agents.
2-Amino-4,6-dimethylpyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Chloro-4,6-dimethylpyrimidine: A precursor for synthesizing curcumin analogs and other bioactive compounds.
Uniqueness: 4-Methoxy-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
4-methoxy-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)8-4-9-7(5)10-3/h4H,1-3H3 |
InChI-Schlüssel |
KUWABBHSSROSGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN=C1OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


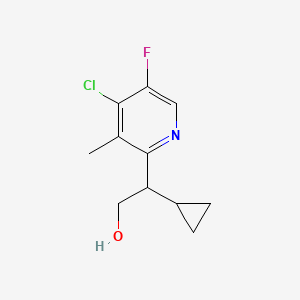

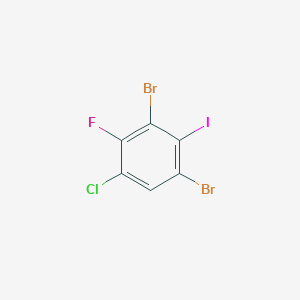
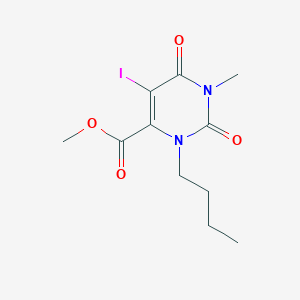

![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)

